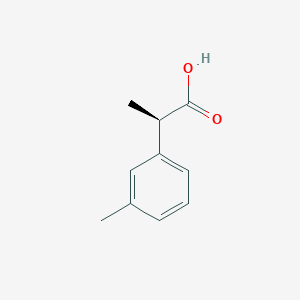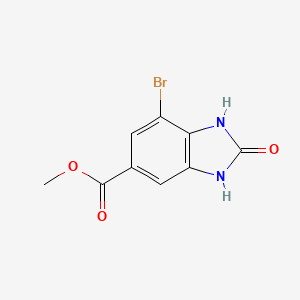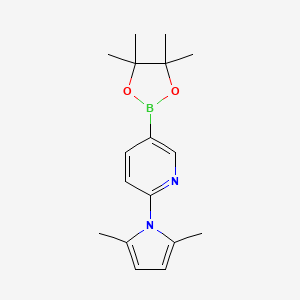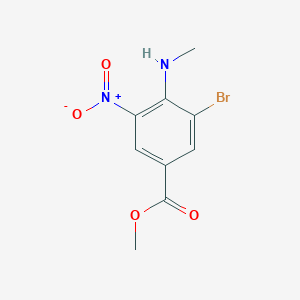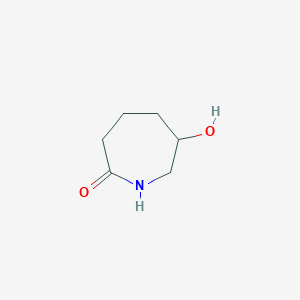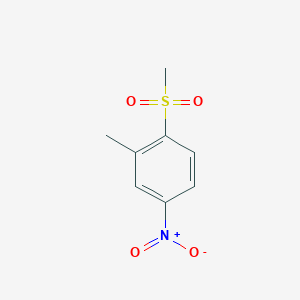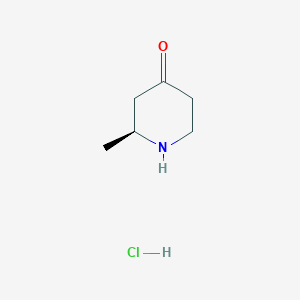![molecular formula C12H11N5 B1428844 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine CAS No. 925006-64-0](/img/structure/B1428844.png)
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Overview
Description
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine is an organic compound that belongs to the class of phenylpyrazoles . It consists of a pyrazole bound to a phenyl group . The compound has a linear formula of C12H11N5 .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES stringCc1ccccc1-n2ncc3c(N)ncnc23 . The InChI representation is 1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15) . Physical and Chemical Properties Analysis
This compound is a solid compound . It has a molecular weight of 225.25 .Scientific Research Applications
Synthesis and Medicinal Aspects
Pyrazolo[1,5-a]pyrimidine, a structural scaffold closely related to 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine, has been extensively studied for its broad range of medicinal properties. Researchers have leveraged its versatility in drug discovery, noting its applications as a building block in developing drug-like candidates with anticancer, central nervous system (CNS) agents, anti-infectious, anti-inflammatory, CRF1 antagonists, and radiodiagnostic properties. The significance of pyrazolo[1,5-a]pyrimidine derivatives in medicinal chemistry is underscored by structure-activity relationship (SAR) studies, highlighting the scaffold's potential in generating lead compounds for various disease targets. This research area remains ripe for exploration by medicinal chemists aiming to develop new therapeutic agents using this privileged scaffold (Cherukupalli et al., 2017).
Regio-Orientation in Synthesis
The synthesis of pyrazolo[1,5-a]pyrimidine compounds, which share a similar core structure with this compound, involves complex reactions where regio-orientation and regioselectivity are critical. The nuanced chemistry of these reactions, particularly with unsymmetrical 1,3-bielectrophilic reagents, poses challenges due to the comparable nucleophilicity of the exocyclic NH2 group and endocyclic NH in 3(5)-aminopyrazoles. This aspect has led to controversies and debates in the literature, underscoring the need for clarity and further investigation in this area (Mohamed & Mahmoud, 2019).
Hybrid Catalysts in Synthesis
The synthesis of pyrano[2,3-d]pyrimidine scaffolds, related to the pyrazolo[3,4-d]pyrimidine structure, highlights the importance of using hybrid catalysts. These catalysts, ranging from organocatalysts to nanocatalysts, facilitate the development of complex molecules with significant potential in medicinal and pharmaceutical industries. The versatility and broad applicability of pyrano[2,3-d]pyrimidine scaffolds in drug development underscore the innovative approaches in catalysis and synthetic chemistry (Parmar, Vala, & Patel, 2023).
Safety and Hazards
Mechanism of Action
Target of Action
The primary target of 1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine Compounds with a similar pyrazolo[3,4-d]pyrimidine scaffold have been reported to act as kinase inhibitors . Kinases are proteins that play a crucial role in cell signaling, growth, and division .
Mode of Action
The mode of action of This compound It’s known that pyrazolo[3,4-d]pyrimidines, a group to which this compound belongs, can mimic the adenine ring of atp, allowing these molecules to bind to the hinge region in kinase active sites . This interaction can inhibit the activity of the kinase, thereby affecting the signaling pathways that the kinase is involved in .
Biochemical Pathways
The specific biochemical pathways affected by This compound Kinase inhibitors, like this compound, can affect multiple oncogenic targets and pathways . The inhibition of these kinases can disrupt the signaling pathways that promote cell proliferation and survival, thereby potentially exerting an anti-cancer effect .
Result of Action
The specific molecular and cellular effects of This compound As a potential kinase inhibitor, this compound could disrupt cell signaling pathways, leading to the inhibition of cell proliferation and survival . This could potentially result in anti-cancer effects .
Biochemical Analysis
Biochemical Properties
1-o-Tolyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine plays a crucial role in biochemical reactions, particularly as a kinase inhibitor. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been shown to inhibit specific kinases by mimicking the hinge region binding interactions in kinase active sites . This interaction is essential for its role in modulating signaling pathways involved in cell proliferation and survival.
Cellular Effects
This compound influences various cellular processes. It affects cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been observed to inhibit the proliferation of cancer cells by targeting specific kinases involved in oncogenic pathways . This inhibition leads to reduced cell growth and induction of apoptosis in cancer cells.
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules. It acts as a competitive inhibitor of ATP, binding to the active site of kinases and preventing ATP from binding. This inhibition disrupts the kinase activity, leading to downstream effects on cell signaling and gene expression . Additionally, it may induce changes in gene expression by modulating transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that it remains stable under specific conditions, maintaining its inhibitory activity over extended periods
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, it effectively inhibits target kinases without causing significant toxicity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and nephrotoxicity . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and clearance from the body. The compound’s effects on metabolic flux and metabolite levels are essential for understanding its pharmacokinetics and pharmacodynamics .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions influence its localization and accumulation in target tissues, affecting its therapeutic efficacy and potential side effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which is critical for its activity and function. It may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is essential for its role in modulating cellular processes and signaling pathways .
Properties
IUPAC Name |
1-(2-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11N5/c1-8-4-2-3-5-10(8)17-12-9(6-16-17)11(13)14-7-15-12/h2-7H,1H3,(H2,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQJWWQVGDBSNN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1N2C3=NC=NC(=C3C=N2)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



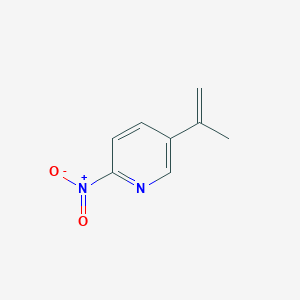
![Methyl 2-[(4-aminonaphthalen-1-yl)oxy]acetate](/img/structure/B1428764.png)
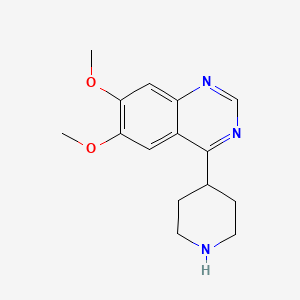
![4-[(5-methyl-1H-pyrazol-3-yl)oxy]aniline](/img/structure/B1428768.png)
